molecular formula C17H18ClNO4S B2635848 1-(2-chlorobenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine CAS No. 1448056-94-7

1-(2-chlorobenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine

Cat. No.: B2635848
CAS No.: 1448056-94-7
M. Wt: 367.84
InChI Key: ODHLBCKAKVWYCY-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This compound features a piperidine core that is strategically functionalized with a 2-chlorobenzoyl group and a (furan-2-yl)methanesulfonyl moiety. The structural combination of a chlorinated aromatic ring and a furan heterocycle is commonly associated with diverse biological activities, making this compound a valuable scaffold for developing novel therapeutic agents . Its mechanism of action is anticipated to involve targeted protein inhibition, potentially acting on kinase signaling pathways or metalloproteinase activity, similar to other piperidine-sulfonamide derivatives . Primary research applications for this compound include serving as a key intermediate in organic synthesis and a potential candidate for investigating new small-molecule inhibitors. Researchers can utilize it in high-throughput screening campaigns to identify new leads for conditions such as cancer, inflammatory diseases, and neurological disorders . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(2-chlorophenyl)-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO4S/c18-16-6-2-1-5-15(16)17(20)19-9-7-14(8-10-19)24(21,22)12-13-4-3-11-23-13/h1-6,11,14H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHLBCKAKVWYCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-chlorobenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 2-chlorobenzoyl group: This step often involves acylation reactions using 2-chlorobenzoyl chloride in the presence of a base such as pyridine.

    Attachment of the furan-2-yl methanesulfonyl group: This can be done through sulfonylation reactions using furan-2-yl methanesulfonyl chloride.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure efficiency.

Chemical Reactions Analysis

1-(2-Chlorobenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobenzoyl group, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide), and acids (e.g., hydrochloric acid). Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2-Chlorobenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: Utilized in the development of materials with unique chemical and physical properties.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its application, such as its use in medicinal chemistry for drug development.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Relevance
1-(2-Chlorobenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine C₂₁H₂₁ClN₂O₅S 448.92 2-Chlorobenzoyl, furan-2-yl methanesulfonyl Potential CNS modulation, enzyme inhibition
W-15 (4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide) C₁₉H₂₀ClN₃O₂S 389.90 Chlorobenzenesulfonamide, phenylethyl Opioid receptor analog
1-[(2-Chloro-5-fluorophenyl)sulfonyl]-4-(1H-pyrrol-1-yl)piperidine C₁₅H₁₄ClFN₂O₂S 356.80 Chlorofluorophenyl sulfonyl, pyrrole Unspecified (structural study)
4-(4-Aminophenyl)piperazin-1-ylmethanone C₁₆H₁₇N₃O₂ 283.33 Furan-2-yl methanone, aminophenyl piperazine Anti-inflammatory potential
Key Observations :
  • Sulfonyl Group Variations : The target compound and W-15 both contain sulfonamide/sulfonyl groups, but W-15 lacks the furan moiety, which may reduce metabolic interactions compared to the target compound .
  • Aromatic Substituents : The 2-chlorobenzoyl group in the target compound contrasts with the phenylethyl group in W-15 and the chlorofluorophenyl group in ’s compound, influencing steric and electronic properties .
  • Furan vs.
Pharmacological Activity
  • Anti-Inflammatory Potential: Furan-containing piperidine derivatives, such as those synthesized by Parameshwar et al., exhibit anti-inflammatory activity via COX-2 inhibition. The furan-2-yl methanesulfonyl group in the target compound may similarly modulate inflammation pathways .
  • CNS Activity : W-15 and related sulfonamide-piperidines show opioid receptor interactions . The target compound’s 2-chlorobenzoyl group may confer affinity for serotonin or dopamine receptors, common in CNS-active piperidines .

Biological Activity

1-(2-Chlorobenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C15H15ClN2O4S
  • Molecular Weight : 344.81 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its anti-cancer properties, neuroprotective effects, and antimicrobial activity. Below are the key areas of biological activity observed:

1. Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µM) Reference
A431 (Human epidermoid carcinoma)< 10
HT29 (Colorectal carcinoma)< 15
Jurkat (T-cell leukemia)< 12

These findings suggest that the compound may interfere with cell proliferation and induce apoptosis in cancer cells.

The proposed mechanisms for the anticancer activity include:

  • Inhibition of Bcl-2 Protein : The compound has been shown to inhibit Bcl-2, a protein that prevents apoptosis in cancer cells, thus promoting cell death .
  • Cell Cycle Arrest : Studies have indicated that treatment with this compound leads to cell cycle arrest in the G1 phase, preventing further progression of cancer cells .

3. Neuroprotective Effects

In addition to its anticancer properties, this compound has demonstrated neuroprotective effects in preclinical models. It appears to mitigate oxidative stress and reduce neuroinflammation, potentially offering therapeutic benefits for neurodegenerative diseases.

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Study on A431 Cells : A study reported an IC50 value of less than 10 µM against A431 cells, indicating potent cytotoxicity. The mechanism involved apoptosis induction via mitochondrial pathways .
  • HT29 Cell Line Analysis : Another investigation showed that treatment with the compound resulted in significant reductions in cell viability, with a notable increase in apoptotic markers observed through flow cytometry .

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